Cas no 477851-08-4 (5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE)
5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Chemical and Physical Properties
Names and Identifiers
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- 5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 3-(trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
- 5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- 5-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
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- MDL: MFCD00138285
- Inchi: 1S/C12H7F6N3O/c13-11(14,15)6-1-3-7(4-2-6)19-5-8-9(12(16,17)18)20-21-10(8)22/h1-5H,(H2,20,21,22)/b19-5+
- InChI Key: MYNWWWZDALMIJH-PTXOJBNSSA-N
- SMILES: FC(C1=C(/C=N/C2C=CC(C(F)(F)F)=CC=2)C(NN1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 500
- XLogP3: 3
- Topological Polar Surface Area: 53.5
5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298857-100 mg |
5-(Trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one; . |
477851-08-4 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB298857-100mg |
5-(Trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one; . |
477851-08-4 | 100mg |
€283.50 | 2025-04-18 | ||
| Ambeed | A883247-1g |
3-(Trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one |
477851-08-4 | 90% | 1g |
$350.0 | 2025-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903625-1g |
3-(Trifluoromethyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one |
477851-08-4 | 90% | 1g |
¥2401.0 | 2024-04-18 |
5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Suppliers
5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 5-(TRIFLUOROMETHYL)-4-([4-(TRIFLUOROMETHYL)ANILINO]METHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
5-(Trifluoromethyl)-4-([4-(trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one: A Comprehensive Overview
The compound with CAS No. 477851-08-4, known as 5-(Trifluoromethyl)-4-([4-(Trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolones, which are well-known for their versatile applications in drug discovery and development. The trifluoromethyl groups present in its structure contribute to its unique physicochemical properties, including enhanced stability and bioavailability.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its structure incorporates a pyrazolone ring, which is a common scaffold in many bioactive compounds. The presence of the trifluoromethyl group at position 5 and the anilino methylene group at position 4 introduces significant electronic and steric effects, which are critical for its interaction with biological targets. These features make it an attractive candidate for modulation in various disease states, including cancer and inflammatory conditions.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosterism refers to the replacement of one functional group with another that retains similar physical and chemical properties but may offer improved pharmacokinetic profiles. The trifluoromethyl group, being a common bioisostere for hydroxyl or methyl groups, plays a pivotal role in optimizing the compound's drug-like properties. Recent research has demonstrated that this substitution can significantly enhance the compound's solubility and permeability, thereby improving its absorption in vivo.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies such as microwave-assisted synthesis and continuous-flow synthesis. These methods have enabled chemists to achieve higher yields and better purity levels, making the compound more accessible for preclinical studies. The use of trifluoromethylation reagents such as trifluoroacetic anhydride has been particularly effective in constructing the desired substituents on the pyrazolone ring.
In terms of biological activity, this compound has shown promising results in both in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its cytotoxicity against various cancer cell lines has been evaluated, with encouraging results indicating selective toxicity towards malignant cells while sparing normal cells.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying its biological activity. Molecular docking studies have revealed that the compound interacts with critical residues on target proteins through hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group contributes to these interactions by providing additional van der Waals forces, thereby enhancing binding affinity.
From an environmental standpoint, this compound has been subjected to rigorous eco-toxicological assessments to ensure its safe handling and disposal. Studies have shown that it exhibits low toxicity towards non-target organisms, making it suitable for use in pharmaceutical applications where environmental impact is a concern.
In conclusion, 5-(Trifluoromethyl)-4-([4-(Trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological profile. With ongoing research into its therapeutic potential and continued optimization of its synthetic routes, this compound holds great promise for future drug development efforts.
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